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This guide provides a comprehensive comparison of validated analytical methods for the

quantification of lansoprazole in pharmaceutical dosage forms, adhering to the International

Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug

development professionals seeking to understand and apply robust analytical procedures. The

guide outlines the essential validation parameters, presents comparative data from various

studies, and provides detailed experimental protocols.

Understanding Analytical Method Validation under ICH
Q2(R1) Guidelines
Analytical method validation is a critical process in pharmaceutical development and quality

control, ensuring that an analytical procedure is suitable for its intended purpose.[1][2][3] The

ICH Q2(R1) guideline outlines the necessary validation characteristics, which include accuracy,

precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and

robustness.[2][4][5] These parameters collectively demonstrate the reliability, reproducibility,

and accuracy of an analytical method.[6]

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.
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Several analytical methods have been developed and validated for the estimation of

lansoprazole. The most common techniques are Reverse-Phase High-Performance Liquid

Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-

Visible Spectrophotometry. The following tables summarize the performance characteristics of

these methods as reported in various studies.

Table 1: Comparison of Validated HPLC/UPLC Methods for Lansoprazole
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Parameter
Method 1: RP-
HPLC

Method 2: RP-
HPLC[5][7]

Method 3: UPLC[8]

Chromatographic

Column

Phenomenex Luna C8

(250mm x 4.6mm, 5µ)

Inspire Grace C18

(250mm x 4.5mm, 5µ)

Waters Acquity BEH

C18

Mobile Phase

Phosphate Buffer (pH

3.0) : Acetonitrile

(30:70)

Methanol : Water

(80:20)

Gradient: A) pH 7.0

Buffer:Methanol

(90:10), B)

Methanol:Acetonitrile

(50:50)

Flow Rate 1.0 mL/min 0.8 mL/min 0.3 mL/min

Detection (λmax) 285 nm 285 nm 285 nm

Retention Time 8.82 min 5.4 min
< 11.0 min (total run

time)

Linearity Range 40 - 60 µg/mL 10 - 50 µg/mL
50 - 150% of test

conc.

Correlation Coefficient

(r²)
0.9992 0.999 > 0.999

Accuracy (%

Recovery)
98.74% 99.94% Not specified

Precision (% RSD

Intra-day)
0.16% 0.13% < 0.6% (for assay)

Precision (% RSD

Inter-day)
0.27% 0.11% < 0.8% (for assay)

LOD Not specified 0.12 µg/mL Not specified

LOQ Not specified 0.36 µg/mL Not specified

Table 2: Validated UV Spectrophotometric Method for Lansoprazole
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Parameter Method 4: UV Spectrophotometry[9]

Solvent Methyl Alcohol

Detection (λmax) 275 nm

Linearity Range 30 - 150 µg/mL

Accuracy (% Recovery) 98.6 - 101.4% (from recovery studies)

Precision (% RSD) < 2%

Experimental Protocols for Validation Parameters
The following sections detail the typical methodologies used to validate an analytical method

for lansoprazole according to ICH guidelines.

Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of

other components such as impurities, degradation products, or excipients.[6]

Protocol:

Forced Degradation: Subject the lansoprazole sample to stress conditions (acid, base,

oxidative, thermal, and photolytic degradation).[8]

Analysis: Analyze the stressed samples along with a non-degraded sample and a placebo

(containing all excipients without the active pharmaceutical ingredient).

Evaluation: The method is considered specific if the lansoprazole peak is well-resolved

from any degradation products or excipient peaks. Peak purity analysis using a PDA

detector can be used to confirm that the analyte peak is spectrally homogeneous.[8]

Linearity
Linearity demonstrates the proportional relationship between the concentration of the analyte

and the analytical signal over a defined range.[4]

Protocol:
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Preparation: Prepare a series of at least five standard solutions of lansoprazole at

different concentrations spanning the expected range. For an assay, this is typically 80-

120% of the test concentration.

Measurement: Analyze each solution in triplicate to obtain the average response (e.g.,

peak area).

Evaluation: Plot the mean response versus concentration and perform a linear regression

analysis. The method is linear if the correlation coefficient (r²) is typically ≥ 0.999.[7]

Accuracy
Accuracy refers to the closeness of the test results to the true value. It is often determined by

recovery studies.[6]

Protocol:

Spiking: Add known amounts of pure lansoprazole standard to a placebo mixture at a

minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target

concentration).[9]

Analysis: Prepare samples at each level in triplicate and analyze them using the

developed method.

Evaluation: Calculate the percentage recovery for each sample. The acceptance criterion

is typically between 98.0% and 102.0%.[5]

Precision
Precision measures the degree of scatter between a series of measurements obtained from

multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability and Intermediate Precision.[4]

Protocol:

Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the

same concentration (e.g., 100% of the test concentration) during the same day, under the

same experimental conditions.
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Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with

different analysts, or using different equipment.[5]

Evaluation: Calculate the Relative Standard Deviation (%RSD) for the series of

measurements. A common acceptance criterion for both levels is an RSD of ≤ 2%.[6][8]

Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate

variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

Variation: Introduce small, deliberate changes to critical method parameters. For an HPLC

method, this could include:

Flow rate (e.g., ±0.1 mL/min).[8]

Mobile phase pH (e.g., ±0.2 units).[8]

Mobile phase composition (e.g., ±2% organic component).

Column temperature (e.g., ±5°C).[8]

Analysis: Analyze samples under each modified condition.

Evaluation: Assess the effect of these changes on system suitability parameters (e.g.,

peak tailing, resolution) and the final assay results. The method is robust if the results

remain within the acceptance criteria.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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